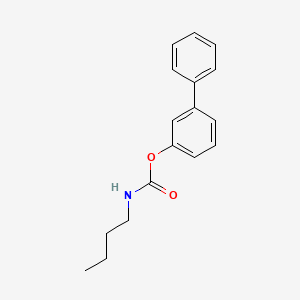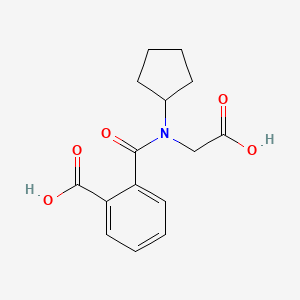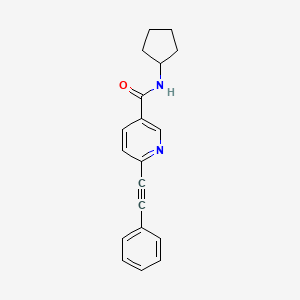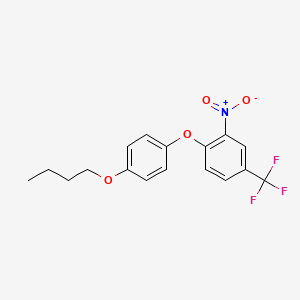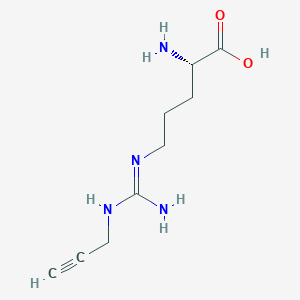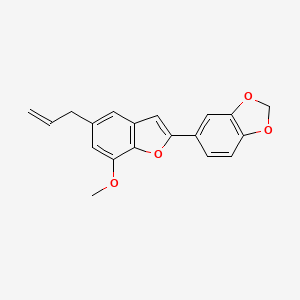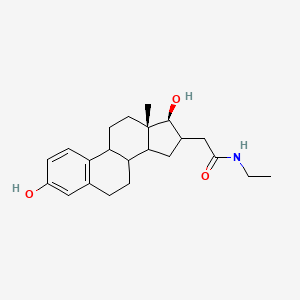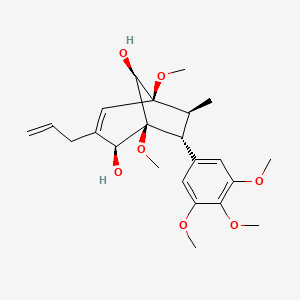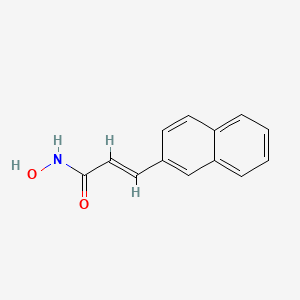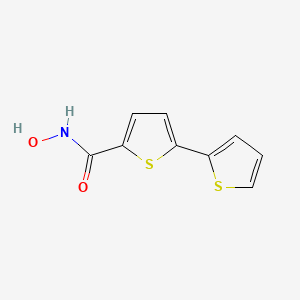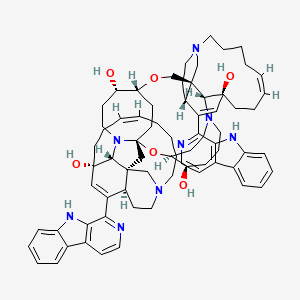
neo-Kauluamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neo-kauluamine is a complex marine alkaloid belonging to the manzamine family. These compounds are primarily isolated from marine sponges and are known for their intricate structures and diverse biological activities. This compound, in particular, is a dimeric manzamine alkaloid that has garnered significant attention due to its unique chemical structure and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of neo-kauluamine involves the extraction of marine sponges, specifically from the genus Acanthostrongylophora. The fresh sponge is typically extracted with acetone, followed by the isolation of the total alkaloid fraction . During storage at low temperatures, pre-neo-kauluamine undergoes a non-enzymatic dimerization to form this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to the complexity of its structure and the challenges associated with its synthesis. Most of the available this compound is obtained through the extraction of marine sponges .
Chemical Reactions Analysis
Types of Reactions
Neo-kauluamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Neo-kauluamine serves as a model compound for studying complex alkaloid structures and their reactivity.
Biology: The compound has shown significant biological activities, including cytotoxic, antimicrobial, and antimalarial properties.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: While industrial applications are limited, this compound’s unique structure makes it a valuable compound for research and development in the pharmaceutical industry
Mechanism of Action
The mechanism of action of neo-kauluamine involves the inhibition of specific enzymes and pathways within cells. One of the primary targets is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins. By inhibiting proteasome activity, this compound can induce cell death in cancer cells. Additionally, the compound has been shown to inhibit the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT), which plays a role in cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Neo-kauluamine is part of the manzamine family, which includes several other related compounds:
- Manzamine A
- Pre-neo-kauluamine
- Acantholactam
- Manadomanzamines A and B
Uniqueness
What sets this compound apart from other manzamine alkaloids is its dimeric structure, which results from the non-enzymatic dimerization of pre-neo-kauluamine. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C72H90N8O6 |
|---|---|
Molecular Weight |
1163.5 g/mol |
IUPAC Name |
(1R,3S,4R,9R,10S,13Z,22S,23S,26R,27S,31R,32S,35Z,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol |
InChI |
InChI=1S/C72H90N8O6/c81-58-22-17-37-79-40-29-61(58)86-72-32-23-60(85-47-69-46-78-36-16-8-3-1-5-13-30-70(83,66(69)79)42-53(55(69)27-39-78)63-65-51(25-34-74-63)49-19-10-12-21-57(49)76-65)59(82)28-41-80(72)67-68(44-72)45-77-35-15-7-4-2-6-14-31-71(67,84)43-52(54(68)26-38-77)62-64-50(24-33-73-62)48-18-9-11-20-56(48)75-64/h1-2,5-6,9-12,18-21,24-25,33-34,42-43,54-55,58-61,66-67,75-76,81-84H,3-4,7-8,13-17,22-23,26-32,35-41,44-47H2/b5-1-,6-2-/t54-,55-,58+,59-,60+,61-,66+,67+,68-,69+,70-,71-,72+/m0/s1 |
InChI Key |
QBYWKABDYAEEIS-VZMZVYMRSA-N |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@@]56N4CC[C@@H]([C@@H](CC5)OC[C@@]78CN9CCCC/C=C\CC[C@@]([C@@H]7N1CCC[C@H]([C@@H](O6)CC1)O)(C=C([C@@H]8CC9)C1=NC=CC2=C1NC1=CC=CC=C21)O)O)O)C1=NC=CC2=C1NC1=CC=CC=C21 |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC56N4CCC(C(CC5)OCC78CN9CCCCC=CCCC(C7N1CCCC(C(O6)CC1)O)(C=C(C8CC9)C1=NC=CC2=C1NC1=CC=CC=C21)O)O)O)C1=NC=CC2=C1NC1=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




